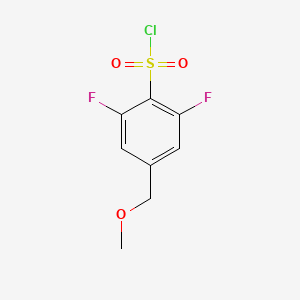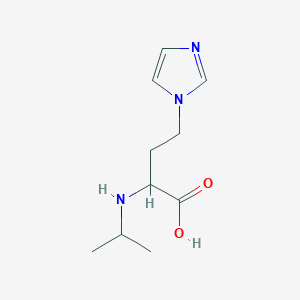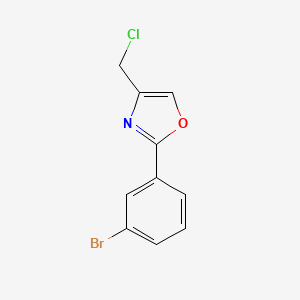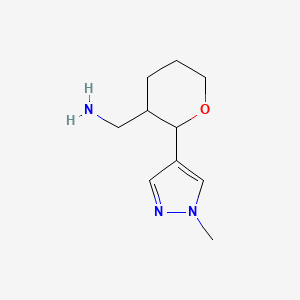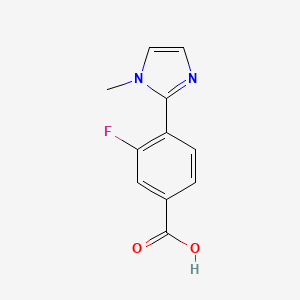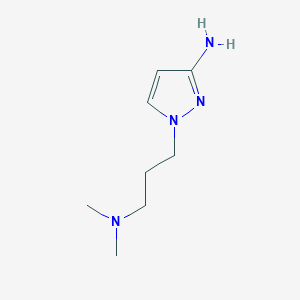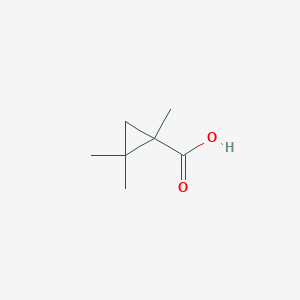
1,2,2-Trimethylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2-Trimethylcyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with three methyl groups and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,2-Trimethylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the decomposition of 3,5,5-trimethylpyrazoline using Kizhner’s procedure, which does not require pressure . This method yields 1,1,2-trimethylcyclopropane, which can then be further modified to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve catalytic hydrogenolysis in the presence of platinized carbon and hydrogen at controlled temperatures . This process ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,2-Trimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Ketones and alcohols.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
1,2,2-Trimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,2,2-Trimethylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their activity and stability. Additionally, the cyclopropane ring’s strained structure can participate in unique chemical reactions, making it a valuable intermediate in synthetic pathways.
Comparaison Avec Des Composés Similaires
1,1,2-Trimethylcyclopropane: Shares a similar cyclopropane ring structure but differs in the position of the methyl groups.
1,2-Dimethylcyclopropane: Another cyclopropane derivative with two methyl groups.
Uniqueness: 1,2,2-Trimethylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclopropane ring and a carboxylic acid group makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
1,2,2-trimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-7(6,3)5(8)9/h4H2,1-3H3,(H,8,9) |
Clé InChI |
CCIGAUXGHSUZMV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


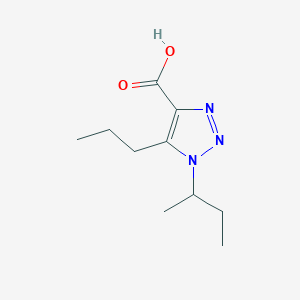
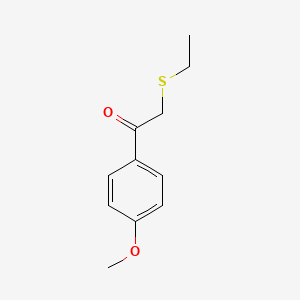
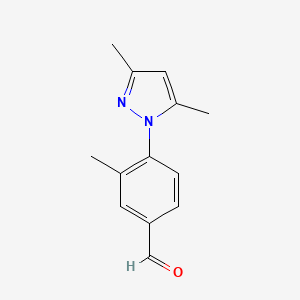
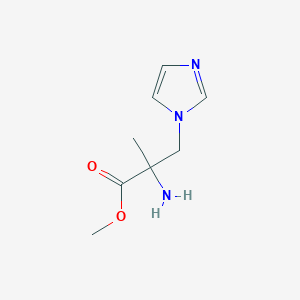
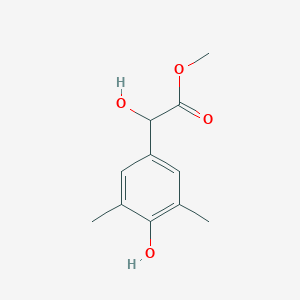
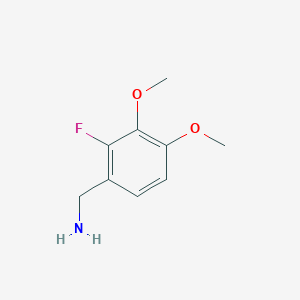
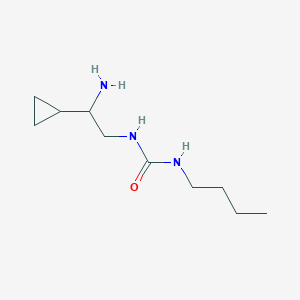
![{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13635712.png)
